Phosgene

説明

Historical Trajectory of Phosgene Discovery and Early Chemical Delineation

The discovery of this compound is credited to the British chemist John Davy in 1812. americanchemistry.comgoogle.com He synthesized the compound by exposing a mixture of carbon monoxide and chlorine to sunlight. wikipedia.org3dchem.com In recognition of the role of light in promoting the reaction, he named it "this compound," derived from the Greek words "phos" (light) and "gene" (born). americanchemistry.com3dchem.com For a considerable period, this compound remained largely a laboratory curiosity. google.com However, as the 19th century progressed, its importance in the chemical industry began to grow, particularly in the manufacturing of dyes. wikipedia.org3dchem.com

Early investigations into the nature of "oxymuriatic acid" (chlorine) provided the foundational context for this compound's discovery. tandfonline.com Experiments conducted by Cruickshank in 1802 on the interaction of chlorine with carbon monoxide were among the earliest to explore the reactivity between these two gases. tandfonline.com The eventual isolation and characterization of this compound as a distinct chemical entity, carbonyl chloride, contributed to the evolving understanding of chemical composition and reactivity during a pivotal era in the history of chemistry. google.comtandfonline.com

Contemporary Significance of this compound as a Chemical Feedstock and Synthetic Reagent

In modern industrial chemistry, this compound is a cornerstone intermediate, with millions of tons produced annually. bionity.com The vast majority of commercially produced this compound is used captively within the same plant for the synthesis of other chemicals. nih.gov Its primary application, accounting for a significant percentage of global consumption, is in the production of isocyanates, which are the essential precursors for polyurethanes. americanchemistry.comnih.govresearchgate.net Another major use is in the manufacturing of polycarbonate resins, which are known for their strength and are used in a wide array of applications. americanchemistry.combionity.com

Beyond these large-scale polymer applications, this compound serves as a vital reagent in the synthesis of a diverse range of other chemical products. nih.govamericanchemistry.com These include:

Acyl chlorides: this compound is used to convert carboxylic acids into acyl chlorides. wikipedia.orgbionity.com

Chloroformates: The reaction of this compound with alcohols produces chloroformates. wikipedia.org

Carbamates and Pesticides: It is a key building block in the synthesis of various pesticides and pharmaceuticals. nih.govbe-atex.com

Dyestuffs: The dye industry continues to utilize this compound in the synthesis of certain colorants. nih.govamericanchemistry.com

The industrial production of this compound is typically achieved by passing purified carbon monoxide and chlorine gas over a porous activated carbon catalyst. wikipedia.orgbionity.com This exothermic reaction is carefully controlled at temperatures between 50 and 150 °C. wikipedia.orgbionity.com

Global Consumption of this compound by Application

| Application | Percentage of Global Consumption | Primary Products |

|---|---|---|

| Isocyanates | ~75-85% | Toluene (B28343) diisocyanate (TDI), Methylene (B1212753) diphenyl diisocyanate (MDI) for polyurethanes. americanchemistry.comwikipedia.orgnih.gov |

| Polycarbonates | ~18-20% | Polycarbonate plastics. americanchemistry.comwikipedia.org |

| Fine Chemicals & Other | ~5% | Acyl chlorides, Chloroformates, Pesticides, Pharmaceuticals, Dyes. americanchemistry.comwikipedia.org |

Overview of this compound's Distinctive Reactivity Profile in Organic and Inorganic Chemistry

This compound's utility as a synthetic reagent stems from its high reactivity, primarily its electrophilic nature. pearson.comcia.gov The carbon atom in the carbonyl group is highly susceptible to attack by nucleophiles due to the electron-withdrawing effects of the two chlorine atoms. pearson.com This makes this compound an effective agent for introducing a carbonyl group to link two nucleophiles. wikipedia.org

Key Reactions in Organic Chemistry:

Phosgenation: This general term describes the reaction of an organic substrate with this compound. wikipedia.org

Reaction with Amines: Primary amines react with this compound to form isocyanates, a cornerstone of polyurethane chemistry. wikipedia.orgnih.gov This reaction proceeds through an intermediate carbamoyl (B1232498) chloride. epa.gov Secondary amines also react to form carbamoyl chlorides. epa.gov

Reaction with Alcohols: Alcohols react with this compound to produce chloroformates. wikipedia.org When diols are used, the reaction can yield linear or cyclic carbonates, including the formation of strong polycarbonate plastics from reactants like bisphenol A. americanchemistry.comwikipedia.org

Reaction with Carboxylic Acids: this compound converts carboxylic acids to acyl chlorides, which are themselves versatile intermediates. wikipedia.orgbionity.com

Reaction with Water: this compound hydrolyzes in the presence of water to form carbon dioxide and hydrogen chloride. wikipedia.orgcia.gov

Reaction with Amino Acids: The reaction with amino acids can produce amino acid N-carboxyanhydrides. wikipedia.org

Reactivity in Inorganic Chemistry:

This compound also exhibits reactivity with various inorganic compounds. At elevated temperatures, it reacts with metal oxides and sulfides to produce pure metal chlorides. epa.gov It can also react with metal phosphates and silicates. epa.gov Furthermore, this compound can form complexes with compounds like anhydrous aluminum chloride. epa.gov It also undergoes halide exchange reactions; for instance, with nitrogen trifluoride and aluminum tribromide, it yields carbonyl fluoride (B91410) (COF₂) and carbonyl bromide (COBr₂), respectively. wikipedia.org

Summary of this compound's Key Reactions

| Reactant Type | Product(s) | Significance |

|---|---|---|

| Primary Amines | Isocyanates wikipedia.org | Production of polyurethanes. wikipedia.org |

| Alcohols | Chloroformates wikipedia.org | Synthesis of intermediates. wikipedia.org |

| Diols | Polycarbonates wikipedia.org | Production of engineering plastics. bionity.com |

| Carboxylic Acids | Acyl Chlorides bionity.com | Synthesis of esters, amides. bionity.com |

| Water | Carbon Dioxide, Hydrogen Chloride wikipedia.org | Hydrolysis reaction. wikipedia.org |

| Ammonia (B1221849) | Urea (B33335) wikipedia.org | Formation of urea. wikipedia.org |

| Metal Oxides | Metal Chlorides epa.gov | Purification of metals. epa.gov |

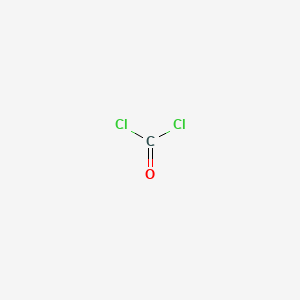

Structure

3D Structure

特性

IUPAC Name |

carbonyl dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CCl2O/c2-1(3)4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGYAWVDWMABLBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CCl2O, COCl2 | |

| Record name | PHOSGENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4228 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHOSGENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0007 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | phosgene | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Phosgene | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0024260 | |

| Record name | Phosgene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phosgene appears as a colorless gas or very low-boiling, volatile liquid with an odor of new-mown hay or green corn. Extremely toxic. Warning properties of the gas inhaled are slight, death may occur within 36 hours (Lewis, 3rd ed., 1993, p. 1027). Prolonged exposure of the containers to intense heat may result in their violent rupturing and rocketing. Rate of onset: Immediate & Delayed (Lungs) Persistence: Minutes - hours Odor threshold: 0.5 ppm Source/use/other hazard: Dye, pesticide, and other industries; history as war gas, corrosive/irritating., Gas or Vapor, Colorless gas with a suffocating odor like musty hay; Note: A fuming liquid below 47 degrees F. Shipped as a liquefied compressed gas; [NIOSH] Vapor density = 3.4 (heavier than air); [HSDB], COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR., Colorless gas with a suffocating odor like musty hay., Colorless gas with a suffocating odor like musty hay. [Note: A fuming liquid below 47 °F. Shipped as a liquefied compressed gas.] | |

| Record name | PHOSGENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4228 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbonic dichloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosgene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/24 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PHOSGENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0007 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHOSGENE (CARBONYL CHLORIDE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/583 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phosgene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0504.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

47 °F at 760 mmHg (EPA, 1998), 8.2 °C at 760 mm Hg, 8 °C, 47 °F | |

| Record name | PHOSGENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4228 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHOSGENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/796 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHOSGENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0007 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHOSGENE (CARBONYL CHLORIDE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/583 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phosgene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0504.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Very slightly soluble (NTP, 1992), Slightly sol in water; freely sol in benzene, toluene, glacial acetic acid, and most liquid hydrocarbons, Soluble in benzene, carbon tetrachloride, chloroform, toluene, and acetic acid, Solubility in water: reaction, Slight | |

| Record name | PHOSGENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4228 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHOSGENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/796 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHOSGENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0007 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Phosgene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0504.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.432 at 32 °F (EPA, 1998) - Denser than water; will sink, 1.3719 at 25 °C, Density at critical point: 0.52 g/cu cm, Relative density (water = 1): 1.4, 1.43 (liquid at 32 °F), 1.43 (Liquid at 32 °F), 3.48(relative gas density) | |

| Record name | PHOSGENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4228 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHOSGENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/796 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHOSGENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0007 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHOSGENE (CARBONYL CHLORIDE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/583 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phosgene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0504.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.4 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 3.4 (Air = 1), Relative vapor density (air = 1): 3.4, 3.48 | |

| Record name | PHOSGENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4228 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHOSGENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/796 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHOSGENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0007 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHOSGENE (CARBONYL CHLORIDE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/583 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

1215 mmHg at 68 °F (EPA, 1998), 1420 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 161.6, 1.6 atm | |

| Record name | PHOSGENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4228 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHOSGENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/796 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHOSGENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0007 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHOSGENE (CARBONYL CHLORIDE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/583 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phosgene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0504.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Chlorine (free), max 0.1%; hydrochloric acid, max 0.2%, Undesirable impurities in the production of phosgenes are sulfur chlorides | |

| Record name | PHOSGENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/796 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless gas [Note: A fuming liquid below 47 degrees F. Shipped as a liquefied compressed gas]., Colorless to light yellow liquid or easilty liquefied gas, Colorless gas at room temperature and normal pressure, Impurities may cause discoloration of the product to pale yellow to green /liquid/, Light yellow liquid when refrigerated or compressed. | |

CAS No. |

75-44-5 | |

| Record name | PHOSGENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4228 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosgene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosgene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosgene | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/phosgene-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Carbonic dichloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosgene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosgene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.792 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHOSGENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/117K140075 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHOSGENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/796 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHOSGENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0007 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHOSGENE (CARBONYL CHLORIDE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/583 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phosgene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/SY557300.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-180 °F (EPA, 1998), -118 °C, -128 °C, -180 °F, -198 °F | |

| Record name | PHOSGENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4228 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHOSGENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/796 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHOSGENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0007 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHOSGENE (CARBONYL CHLORIDE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/583 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phosgene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0504.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthetic Methodologies and Precursor Chemistry of Phosgene

Industrial-Scale Synthesis Routes for Phosgene

The large-scale industrial production of this compound (COCl₂) is predominantly achieved through the direct, catalyzed reaction of purified carbon monoxide (CO) and chlorine (Cl₂) gas. wikipedia.orgamericanchemistry.comprocurementresource.com This synthesis is a highly exothermic process (ΔHrxn = −107.6 kJ/mol) and is typically conducted by passing the reactant gases through a bed of a porous catalyst. wikipedia.orgrsc.org The reaction is carefully controlled, with temperatures generally maintained between 50 and 150 °C. wikipedia.org At temperatures exceeding 200 °C, this compound can dissociate back into its precursors. wikipedia.org To ensure the complete reaction of chlorine, carbon monoxide is usually supplied in excess. compur.com The immense heat generated during the reaction is often harnessed to produce steam, which can be utilized in other industrial processes. google.com

Mechanistic Investigations of Carbon Monoxide and Chlorine Reaction Pathways

The synthesis of this compound over an activated carbon catalyst is a cornerstone of industrial chemistry, yet detailed mechanistic studies in open literature are relatively scarce due to the hazardous nature of the compounds involved. digitellinc.comresearchgate.net The prevailing understanding is that the reaction does not proceed without a catalyst or energy input like UV radiation at room temperature. rsc.org

The mechanism is believed to involve several key steps on the catalyst surface:

Adsorption and Activation of Chlorine: Chlorine gas adsorbs onto the activated carbon surface. Some studies propose that the catalyst surface polarizes the Cl-Cl bond, forming a charge-transfer complex, which is essential for the subsequent reaction. acs.org

Reaction with Carbon Monoxide: An adsorbed carbon monoxide molecule then reacts with the activated chlorine species. One proposed pathway is the Eley-Rideal mechanism, where a CO molecule from the gas phase attacks the adsorbed chlorine complex, leading to the cleavage of the Cl-Cl bond and the formation of this compound.

Desorption of this compound: The newly formed this compound molecule desorbs from the catalyst surface, regenerating the active site for the next cycle.

Kinetic studies have determined the reaction order with respect to CO to be 1, and for Cl₂ to be 0.5, leading to a specific rate law for this compound production over certain catalysts. researchgate.net Mass balance analyses have shown that while this compound production has high selectivity, a minor amount of chlorine and carbon can be retained by the catalyst. researchgate.netresearchgate.net

Catalytic Systems in this compound Production: Principles and Advancements

The catalyst is central to the industrial synthesis of this compound, providing the necessary surface for the reaction to occur efficiently and with high selectivity. mdpi.com

Principles of Catalysis: Activated carbon is the standard catalyst used in industry. wikipedia.orgdigitellinc.com Its effectiveness stems from several key properties:

High Surface Area: Porous activated carbons offer a vast surface area, maximizing the number of available active sites for the reaction. wikipedia.org

Surface Chemistry: The chemical nature of the carbon surface, including the presence of specific functional groups and defect sites, plays a crucial role. Graphitic carbon structures are believed to be effective at activating the Cl-Cl bond, whereas non-graphitic sites might lead to catalyst deactivation through the formation of chlorinated hydrocarbons.

Advancements in Catalytic Systems: Research continues to focus on enhancing catalyst performance and exploring novel systems.

Modified Carbons: Nitrogen-modified carbon nanomaterials have been shown to be highly active and stable catalysts. Mechanistic studies suggest that nitrogen substitution creates electron-deficient carbon sites that are key to activating chlorine for the reaction. acs.org

Alternative Catalysts: While activated carbon is dominant, other materials have been investigated. A novel pathway using chloride ions as catalysts has been demonstrated, where species like triethylmethylammonium trichloride (B1173362) ([NEt₃Me][Cl₃]) are the active catalytic species, enabling the reaction at room temperature and atmospheric pressure. nih.gov

Influence of Impurities: Studies have shown that small quantities of bromine in the chlorine feedstream can significantly enhance the rate of this compound production. It is proposed that bromine monochloride (BrCl) forms as an intermediate, and its dissociative adsorption increases the availability of adsorbed chlorine atoms for reaction. acs.orgresearchgate.net

| Catalyst System | Key Principle/Advancement | Reported Finding | Reference |

|---|---|---|---|

| Activated Carbon (Standard) | High surface area and specific surface chemistry (graphitic structures). | Standard industrial catalyst; reaction rate depends on surface properties. | wikipedia.orgdigitellinc.com |

| Nitrogen-Modified Carbon | Nitrogen substitution creates highly active electron-deficient sites. | Leads to very active and stable catalysts for this compound synthesis. | acs.org |

| Chloride Ion Catalysts (e.g., [NEt₃Me]Cl) | Forms [NEt₃Me][Cl₃] which activates the Cl-Cl bond for CO insertion. | Enables this compound synthesis at room temperature and atmospheric pressure. | nih.gov |

| Activated Carbon with Br₂ Co-feed | In situ formation of BrCl enhances the rate of this compound production. | A ~227% enhancement in this compound production rate was observed with a 1.52% Br₂:Cl₂ ratio. | acs.orgresearchgate.net |

Laboratory-Scale Generation of this compound and this compound Equivalents

This compound Formation from Chlorinated Hydrocarbons and Derivatives (e.g., CCl₄, CHCl₃)

This compound can be generated on a laboratory scale from various chlorinated hydrocarbons. The decomposition of these compounds, often through oxidation or hydrolysis, can yield this compound. For instance, carbon tetrachloride (CCl₄) can form this compound when heated in the presence of air or when reacted with oleum (B3057394) (fuming sulfuric acid). wikipedia.orgcompur.comprepchem.com Similarly, chloroform (B151607) (CHCl₃) can be oxidized to produce this compound. lindane.orgchemistryviews.org This can occur photochemically with UV light in the presence of oxygen or through metabolic processes involving cytochrome P-450 enzymes. wikipedia.orgchemistryviews.org The reaction of chloroform with a chromic acid mixture is another, albeit older, laboratory preparation method. prepchem.com Studies have also shown that chlorinated hydrocarbons like trichloroethylene (B50587) and methylene (B1212753) chloride can decompose to form this compound under heat, such as during welding operations. lindane.orgnih.gov

In Situ this compound Generation Techniques in Fine Chemical Synthesis

To avoid handling and storing gaseous this compound, in situ generation methods are widely employed in fine chemical synthesis. These techniques use stable, solid "this compound equivalents" that decompose under specific conditions to release this compound directly into the reaction mixture, where it is immediately consumed. acs.orgchembites.org

The most common this compound equivalents are:

Trithis compound (B27547): Bis(trichloromethyl) carbonate, a stable crystalline solid, is a widely used and safer substitute for this compound. chembites.orgnewdrugapprovals.org It can be decomposed catalytically or thermally to generate three equivalents of this compound. acs.orgresearchgate.net This allows for "this compound-on-demand" processes where the rate of this compound generation can be controlled. acs.orgnewdrugapprovals.org

Dithis compound: Trichloromethyl chloroformate is a liquid that also serves as a this compound equivalent. acs.org

These in situ methods are frequently used in continuous-flow microreactor systems. researchgate.netrsc.org Such systems allow for the controlled generation of this compound from a precursor like trithis compound, which is then immediately reacted with a substrate in a closed loop. chemistryviews.orgresearchgate.netrsc.org This approach is valuable for performing reactions like the formation of acid chlorides, chloroformates, and isocyanates on a laboratory or small production scale. wikipedia.orgchembites.orgresearchgate.net

| Compound Name | Chemical Formula | State at STP | Notes | Reference |

|---|---|---|---|---|

| Trithis compound (BTC) | C₃Cl₆O₃ | Solid | Stable crystalline solid; decomposes to 3 equivalents of this compound. Widely used for "this compound-on-demand". | acs.orgchembites.orgnewdrugapprovals.org |

| Dithis compound | C₂Cl₄O₂ | Liquid | Liquid this compound precursor. | chembites.orgacs.org |

Green Chemistry Approaches to this compound-Free Carbonylation and Related Transformations

The principles of green chemistry have driven significant research into developing alternatives to this compound for carbonylation reactions, aiming to replace the highly toxic reagent with more benign substitutes. osti.govdigitellinc.com

A primary focus has been the use of carbon dioxide (CO₂) as a C1 building block . osti.govionike.com Direct carbonylation of amines with CO₂ to produce ureas and carbamates is a key area of investigation. ionike.comresearchgate.net These processes often require catalysts and dehydrating agents, but advances are being made. For example, a catalyst system of cesium hydroxide (B78521) in an ionic liquid has been shown to facilitate the carbonylation of amines with CO₂ under solvent-free conditions. ionike.com

Another major this compound-free route involves dimethyl carbonate (DMC) . acs.orgnih.gov DMC is considered an environmentally friendly carbonylation reagent due to its low toxicity and non-corrosive nature. acs.orgresearchgate.net It is used in the transesterification of phenols to produce diphenyl carbonate (DPC), a key monomer for producing polycarbonates without this compound. researchgate.net DMC can also be used to convert amines into carbamates, which are precursors for isocyanates. nih.gov

Other this compound-free strategies include:

Oxidative Carbonylation: Using carbon monoxide (CO) with an oxidant, this method can convert amines to carbamates or ureas, often employing catalysts based on elements like selenium or palladium. ionike.comsioc-journal.cn

Urea (B33335) Method: This approach uses urea as the carbonyl source to produce isocyanates and other compounds. nih.gov

Diphenyl Carbonate (DPC): DPC itself can be used as a this compound substitute for the N-carbonylation of heteroaromatics like pyrrole (B145914) and indole. rsc.org

These alternative pathways represent a significant shift towards more sustainable chemical manufacturing by eliminating the need for this compound. osti.govdigitellinc.comnih.gov

Utilization of Carbon Dioxide as a this compound Substitute

The inherent toxicity and hazardous nature of this compound have driven significant research into developing safer, more environmentally benign synthetic alternatives. Among these, carbon dioxide (CO2) has emerged as a promising substitute C1 building block. researchgate.netosti.govnih.govrsc.org CO2 is abundant, non-toxic, renewable, and economical, making it an attractive reagent for "green chemistry" initiatives. osti.govnih.govrsc.orgarcjournals.org Its use offers the dual benefits of recycling atmospheric carbon and reducing CO2 emissions when integrated with industrial processes that produce it as a byproduct. researchgate.netosti.gov

The primary challenge in utilizing CO2 lies in its thermodynamic stability and kinetic inertness. arcjournals.org Overcoming this often requires the use of highly reactive substrates or specific catalytic systems. nih.gov Nevertheless, several successful strategies have been developed to replace this compound with CO2 in the synthesis of valuable chemicals like carbamates, organic carbonates, and polymers. researchgate.netosti.gov

One notable industrial application is the synthesis of polycarbonates from CO2 and epoxides, a process that has been successfully scaled for commercial production. osti.gov Research has also demonstrated facile, one-pot, this compound-free methods for synthesizing N-phenylcarbamates from aromatic amines, CO2, and metal alkoxides, such as titanium methoxide (B1231860). stmarys-ca.eduoup.comresearchgate.net In one such method, aniline (B41778) reacts with titanium methoxide in the presence of CO2 (5 MPa) to produce methyl N-phenylcarbamate in an 85% yield within 20 minutes. stmarys-ca.eduoup.comresearchgate.net

The synthesis of carbamates from amines and CO2 has been explored using various approaches. One method involves reacting an amine-containing compound with an alkylating agent in the presence of carbon dioxide and cesium carbonate, which can proceed under standard temperature and pressure to yield carbamates with low by-product formation. google.comgoogle.com Another approach utilizes ionic liquids as a reaction medium, which can facilitate the direct synthesis of symmetric urea derivatives from amines and CO2. ionike.com

Table 1: Examples of this compound-Free Synthesis using Carbon Dioxide

| Target Compound | Reactants | Catalyst/Conditions | Yield | Reference |

|---|---|---|---|---|

| Methyl N-phenylcarbamate | Aniline, CO2, Titanium methoxide | 5 MPa CO2 pressure | 85% | stmarys-ca.eduoup.comresearchgate.net |

| Carbamates | Amine, Alkylating agent, CO2 | Cesium carbonate | High | google.comgoogle.com |

| Symmetric Urea Derivatives | Amines, CO2 | Ionic liquid (BMImCl)/CsOH | up to 93% | ionike.com |

| Polycarbonates | CO2, Epoxides | Industrial-scale process | Commercially viable | osti.gov |

| Cyclic Carbamates | Dialkyl Amines, CO2 | Bifunctional organocatalyst | Good | nih.gov |

Flow Chemistry and On-Demand Synthesis Systems for this compound-Derived Compounds

To mitigate the significant safety risks associated with the production, storage, and transportation of this compound, on-demand synthesis using flow chemistry and microreactor technology has become a critical area of development. mdpi.comresearchgate.netrsc.org These systems allow for the in-situ generation and immediate consumption of hazardous materials like this compound, minimizing accumulation and potential exposure. rsc.orgchemistryviews.org

Flow reactors offer precise control over reaction parameters such as temperature and residence time, which is particularly advantageous for highly exothermic reactions like this compound synthesis. mdpi.comgoogle.comrsc.org The industrial production of this compound involves the reaction of carbon monoxide (CO) and chlorine (Cl2) over an activated carbon catalyst. mdpi.comgoogle.comrsc.org Microreactors have been successfully employed for this synthesis, demonstrating the potential for safe, on-site production. mdpi.comresearchgate.net For instance, a silicon-based microreactor packed with an active carbon catalyst achieved a this compound production rate of 9.3 kg/year . mdpi.com

A novel and safer approach involves the photo-on-demand synthesis of this compound from chloroform (CHCl3) and oxygen using UV light. researchgate.netchemistryviews.orgacs.orgacs.org This photochemical oxidation can be efficiently carried out in flow photoreaction systems, achieving high yields of this compound which can then be used in subsequent reactions within the same continuous flow system. chemistryviews.orgacs.orgacs.org This method avoids the use of highly toxic chlorine gas and allows for the synthesis of various this compound-derived compounds, such as chloroformates, carbonate esters, polycarbonates, and N-substituted ureas, in a safe and controlled manner. researchgate.netchemistryviews.orgnih.govkobe-u.ac.jp Researchers have demonstrated gram-scale phosgenation reactions using semibatch and continuous flow systems based on this photochemical conversion. acs.org The in-situ generated this compound can be immediately reacted with alcohols or amines to produce the desired products. chemistryviews.orgnih.gov For example, a continuous-flow system was developed for synthesizing chloroformates and carbonate esters, where the photochemical oxidation of chloroform was coupled with a base-catalyzed phosgenation reaction. chemistryviews.orgacs.org

The "generator" concept in flow chemistry, where a module is dedicated to the continuous in-situ production of a hazardous reagent, has been successfully applied to this compound. rsc.org One system utilizes the decomposition of trithis compound to generate this compound, which is then immediately consumed in a subsequent reaction to produce acid chlorides and amides. rsc.orgresearchgate.net This approach ensures that no free this compound is emitted from the reactor. rsc.org

Table 2: On-Demand this compound Synthesis and Derivatization in Flow Systems

| This compound Generation Method | Precursors | System Type | Subsequent Reaction/Product | Key Feature | Reference |

|---|---|---|---|---|---|

| Catalytic Reaction | Carbon Monoxide (CO), Chlorine (Cl2) | Silicon microreactor with activated carbon | N/A (this compound production) | Safe, on-site production | mdpi.com |

| Photochemical Oxidation | Chloroform (CHCl3), Oxygen (O2) | Continuous flow photoreactor | Synthesis of chloroformates, carbonate esters, polycarbonates | Avoids use of Cl2 gas; in-situ consumption | researchgate.netchemistryviews.orgacs.org |

| Trithis compound Decomposition | Trithis compound, DIPEA | Two-stage continuous flow system | Synthesis of acid chlorides and amides | No this compound emission from the reactor | rsc.orgresearchgate.net |

| Photochemical Oxidation | Chloroform (CHCl3), Oxygen (O2) | Three-phase heterogeneous solution (CHCl3/aq. NaOH) | Synthesis of carbonate esters, N-substituted ureas | In-situ phosgenation crossing phase boundaries | researchgate.netnih.govkobe-u.ac.jp |

Molecular Structure, Bonding, and Electronic Properties of Phosgene

Spectroscopic and Diffraction Studies of Phosgene Molecular Geometry

Experimental techniques, including spectroscopy and diffraction, provide crucial insights into the precise arrangement of atoms and bond parameters within the this compound molecule.

Rotational and Vibrational Spectroscopy Analysis

Spectroscopic analysis, particularly rotational and vibrational spectroscopy, is a powerful tool for determining molecular geometry and understanding the dynamics of molecular vibrations. High-resolution Fourier transform spectra of this compound (Cl₂CO) have been recorded and analyzed to study its vibrational bands. researchgate.net These studies have allowed for the assignment of specific vibrational modes and the determination of accurate spectroscopic constants, including band centers, rotational, and centrifugal distortion constants for different isotopologues of Cl₂CO, such as ³⁵Cl₂CO and ³⁵Cl³⁷ClCO. researchgate.net The complexity of the this compound infrared spectrum at room temperature makes low-temperature studies particularly valuable for detailed analysis. researchgate.net Rotational and vibrational spectroscopy can provide important information regarding the structure of the molecule and its stability. royalsocietypublishing.org For sufficiently small molecules like this compound, where rotational resolution is achievable, ro-vibrational spectra offer increased complexity and can serve as a unique molecular fingerprint. mdpi.com

Electron Diffraction and X-ray Crystallography of this compound

Electron diffraction and X-ray crystallography are techniques used to determine the arrangement of atoms in molecules and crystalline materials. ebsco.comnih.gov Electron diffraction studies have been conducted on this compound in the gas phase to investigate its molecular structure. acs.org X-ray crystallography is primarily used for crystalline materials, but diffraction methods in general, including electron diffraction, are essential tools for determining structures at the atomic level. ebsco.comnih.gov this compound is a planar molecule. iiab.mewikipedia.org Based on electron diffraction and microwave spectroscopy studies, the C=O bond distance is reported as 1.18 Å, the C-Cl distance as 1.74 Å, and the Cl-C-Cl angle as 111.8°. iiab.mewikipedia.org

Quantum Chemical Descriptions of this compound Bonding and Electronic Structure

Quantum chemical methods provide theoretical frameworks for describing the bonding and electronic structure of molecules, complementing experimental findings.

Molecular Orbital Theory and Valence Bond Theory Applied to this compound

Molecular Orbital (MO) theory and Valence Bond (VB) theory are two fundamental approaches in quantum chemistry used to describe chemical bonding. In this compound (COCl₂), the central carbon atom is bonded to oxygen and two chlorine atoms. According to Valence Bond theory and VSEPR theory, the carbon atom is sp² hybridized. libretexts.orgquora.comtopblogtenz.com This hybridization involves one 2s and two 2p atomic orbitals of carbon mixing to form three sp² hybrid orbitals, which lie in a plane and are oriented at approximately 120° to each other. libretexts.orgquora.com These sp² orbitals form sigma (σ) bonds with the oxygen atom and the two chlorine atoms. libretexts.orgscribd.com The remaining unhybridized 2p orbital on the carbon atom overlaps with a 2p orbital on the oxygen atom to form a pi (π) bond, resulting in a carbon-oxygen double bond (C=O). libretexts.orgvaia.com The carbon-chlorine bonds are single bonds (C-Cl). vaia.com In molecular orbital theory, bond order is defined as half the difference between the number of bonding and antibonding electrons. wikipedia.org For this compound, the bond order between carbon and oxygen is 2 (double bond), and between carbon and chlorine is 1 (single bond). wikipedia.org

Electron Density Distribution and Electrostatic Potential Maps of this compound

The electron density distribution in a molecule provides information about where electrons are likely to be found, while electrostatic potential maps visualize the charge distribution and can indicate regions of positive and negative electrostatic potential. researchgate.netyoutube.comlibretexts.org These maps are generated by calculating the electrostatic potential energy at points around the molecule and projecting this data onto an electron density surface. researchgate.netyoutube.comlibretexts.org Regions with lower electrostatic potential (more negative charge) are typically colored red, while regions with higher electrostatic potential (more positive charge) are colored blue. youtube.comlibretexts.org Computed electrostatic potentials on the molecular surface of this compound illustrate the distribution of charge. researchgate.netresearchgate.net These maps can be defined by a specific contour of the electron density. researchgate.netresearchgate.net Analysis of electron density and electrostatic potential maps can provide insights into the reactivity of different parts of the molecule. mdpi.com

Intermolecular Interactions and Aggregation Behavior of this compound (Theoretical)

Theoretical studies, often employing computational methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, can explore how this compound molecules interact with each other or with other substances, providing insights into potential aggregation behavior. While direct information on this compound-phosgene aggregation was not explicitly detailed in the search results, theoretical approaches are used to study the interactions of this compound with various surfaces and molecules. For example, DFT studies have investigated the adsorption of this compound on materials like aluminum nitride nanotubes and graphene, examining interaction distances, adsorption energies, and charge transfer, which are all related to intermolecular forces. rsc.orgresearchgate.netijcce.ac.ir These studies highlight the role of interactions such as van der Waals forces and hydrogen bonding in the adsorption process. ijcce.ac.ir Theoretical calculations can also be used to study the aggregation behavior of other molecules, for instance, in determining aggregation numbers and micelle structures of surfactants based on optimized molecular geometries and properties like hydrophobicity and critical packing parameters. acs.org This demonstrates the applicability of theoretical methods to understand aggregation phenomena driven by intermolecular interactions.

Advanced Reactivity and Reaction Mechanisms of Phosgene

Electrophilic Nature of the Phosgene Carbonyl Group

The reactivity of this compound is largely dictated by the electrophilic nature of its carbonyl carbon atom. This is due to the significant electronegativity difference between carbon and oxygen, which polarizes the C=O double bond, leaving a partial positive charge on the carbon. Additionally, the presence of two highly electronegative chlorine atoms bonded to the carbonyl carbon further enhances its electrophilicity by withdrawing electron density through inductive effects. pearson.comchemeurope.comwikipedia.org This makes the carbonyl carbon highly susceptible to attack by nucleophiles. pearson.comwikipedia.org this compound is described as one of the simplest and most electrophilic acid chlorides. chemeurope.comcia.gov

Mechanisms of Nucleophilic Attack on this compound

Nucleophilic attack on this compound typically follows an addition-elimination mechanism, characteristic of acyl halides. The nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate is unstable and collapses by eliminating a chloride ion, which acts as a good leaving group. pearson.comchegg.com

For example, the reaction with a nucleophile like an alcohol (R-OH) proceeds as follows:

The nucleophilic oxygen of the alcohol attacks the carbonyl carbon of this compound, forming a tetrahedral intermediate. chegg.combrainly.com

A chloride ion is eliminated from the tetrahedral intermediate, regenerating the carbonyl group and forming a chloroformate. chegg.com

Depending on the reaction conditions and the stoichiometry of the nucleophile, a second nucleophilic attack can occur on the chloroformate, leading to further substitution.

With primary amines (R-NH₂), the initial attack of the amine nitrogen on the carbonyl carbon displaces a chlorine atom, forming an intermediate. pearson.com This intermediate can undergo further reaction with another molecule of the amine, leading to the formation of a urea (B33335) derivative. pearson.com

Influence of Chlorine Substituents on Carbonyl Reactivity

The two chlorine substituents on the this compound carbonyl group play a crucial role in enhancing its reactivity. Their strong electron-withdrawing inductive effect significantly increases the partial positive charge on the carbonyl carbon, making it a more potent electrophile compared to carbonyl compounds with less electronegative substituents. pearson.comwikipedia.org This increased electrophilicity facilitates nucleophilic attack and subsequent reactions. The chlorine atoms also serve as good leaving groups, which is essential for the elimination step in the addition-elimination mechanism.

This compound in Carbonylative Derivatization Reactions

This compound is widely utilized in carbonylative derivatization reactions, where it serves to introduce a carbonyl group between two nucleophilic centers. wikipedia.org This reactivity makes it a valuable building block in the synthesis of various organic compounds. chemeurope.comcia.gov

Synthesis of Chloroformates and Carbonates

This compound reacts with alcohols (R-OH) to synthesize chloroformates (R-O-C(=O)-Cl). wikipedia.org This reaction typically involves the nucleophilic attack of the alcohol on the carbonyl carbon of this compound, followed by the elimination of HCl. chegg.comwikipedia.org Using excess this compound in this reaction helps to prevent the formation of the corresponding carbonate ester. wikipedia.org

Further reaction of a chloroformate with another alcohol or phenoxide can yield carbonates (R-O-C(=O)-O-R'). wikipedia.org This can occur through a stepwise process where the chloroformate is formed first, or in some cases, directly from the reaction of this compound with diols to form cyclic or linear carbonates. wikipedia.org For instance, the reaction of this compound with bisphenol A is a key step in the formation of polycarbonates. wikipedia.org Research has explored in-situ this compound generation for the synthesis of chloroformates and carbonates in a safer manner. kobe-u.ac.jpchemistryviews.org

Formation of Isocyanates and Carbamoyl (B1232498) Chlorides

The reaction of primary amines (R-NH₂) with this compound is a primary method for the synthesis of isocyanates (R-N=C=O). chemeurope.comwikipedia.orgwikipedia.orgnih.gov This process, known as phosgenation, proceeds via the intermediacy of a carbamoyl chloride (RNHC(O)Cl). wikipedia.orgnih.gov

The mechanism involves the initial nucleophilic attack of the amine on this compound to form a carbamoyl chloride and HCl. wikipedia.orgnih.gov The carbamoyl chloride intermediate then undergoes dehydrohalogenation (elimination of HCl) to yield the isocyanate. nih.gov

The synthesis of carbamoyl chlorides can also be achieved by reacting secondary amines with this compound. For example, the reaction of dimethylamine (B145610) with this compound produces dimethylcarbamoyl chloride. wikipedia.org These reactions are often conducted in the presence of a base to neutralize the HCl byproduct. chemeurope.comwikipedia.org Using excess this compound can suppress the formation of ureas in carbamoyl chloride synthesis. wikipedia.org

Phosgenation in Urea and Urethane Chemistry

This compound plays a significant role in the synthesis of ureas and urethanes. Ureas can be formed by the reaction of this compound with primary or secondary amines, often proceeding through an isocyanate intermediate. pearson.comnih.govwikipedia.org The isocyanate then reacts with another amine molecule to form the urea linkage. nih.gov This is a traditional method for generating urea derivatives. nih.gov

Catalytic Activation of this compound in Organic Transformations

The inherent reactivity of this compound allows it to participate in a wide array of organic transformations. Catalytic methods are often employed to enhance the efficiency and selectivity of these reactions, as well as to facilitate milder reaction conditions.

Lewis Acid and Transition Metal Catalysis

Lewis acids and transition metal catalysts can activate this compound, making it more reactive towards various nucleophiles. For instance, anhydrous aluminum chloride (Al₂Cl₆) is known to form complexes with this compound, including Al₂Cl₆ • 5COCl₂, Al₂Cl₆ • 3COCl₂, and Al₂Cl₆ • COCl₂, depending on the temperature. epa.gov These interactions can enhance the electrophilicity of the carbonyl carbon, promoting reactions such as the formation of acyl chlorides from carboxylic acids. While thionyl chloride is often preferred for this transformation due to safety considerations, this compound can be used. vedantu.comlibretexts.org

Transition metal catalysis, particularly involving Group VIII metals, has been explored for catalyzing the carbonylation of amines to produce ureas, offering a potential alternative to the traditional this compound route for synthesizing unsymmetrical ureas. oup.comcapes.gov.br However, challenges remain in achieving precise amine recognition to prevent the formation of symmetrical urea byproducts. oup.com

Phase-Transfer and Organocatalytic Approaches

Phase-transfer catalysis (PTC) provides a method to facilitate reactions between reactants located in immiscible phases, often involving the transfer of an ionic species from an aqueous to an organic phase. This compound has been utilized in PTC for the synthesis of polymers such as polycarbonates and polythiocarbonates from diphenols. tandfonline.comtandfonline.comresearchgate.net Quaternary ammonium (B1175870) and phosphonium (B103445) salts are commonly employed as phase-transfer catalysts in these reactions. researchgate.netphasetransfer.com The catalyst facilitates the transfer of the deprotonated diphenolate into the organic phase where it can react with this compound. tandfonline.com